
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound Peptides like this one are often designed for specific biological or chemical applications due to their unique sequences and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, the same SPPS method can be employed, but with larger reactors and automated synthesizers to handle the increased volume. The use of high-efficiency purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can break disulfide bonds, resulting in a linear peptide.
Aplicaciones Científicas De Investigación
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block for designing novel peptides with specific properties.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets. The peptide sequence can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, oxidative stress, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
N-Boc-L-prolinol: Used in the synthesis of chiral compounds and has applications in medicinal chemistry.
Uniqueness
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence and the presence of an octyl group, which can enhance its hydrophobicity and membrane permeability. This makes it distinct from other peptides with similar sequences but lacking the octyl modification.
Propiedades
Número CAS |
405105-08-0 |
|---|---|
Fórmula molecular |
C34H52N6O6 |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-1-[2-(octylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H52N6O6/c1-2-3-4-5-6-7-18-36-23-30(42)38-19-9-12-28(38)33(45)40-21-10-13-29(40)34(46)39-20-8-11-27(39)32(44)37-26(31(35)43)22-24-14-16-25(41)17-15-24/h14-17,26-29,36,41H,2-13,18-23H2,1H3,(H2,35,43)(H,37,44)/t26-,27-,28-,29-/m0/s1 |
Clave InChI |
WFSISVVYDRPDQV-DZUOILHNSA-N |
SMILES isomérico |
CCCCCCCCNCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N |
SMILES canónico |
CCCCCCCCNCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


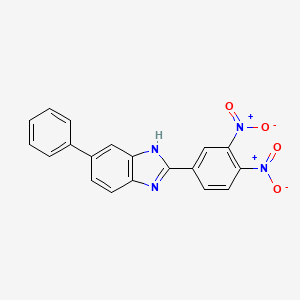
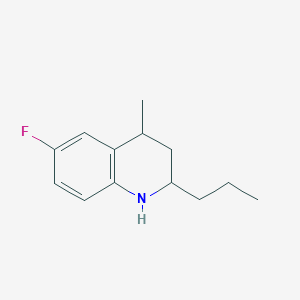
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
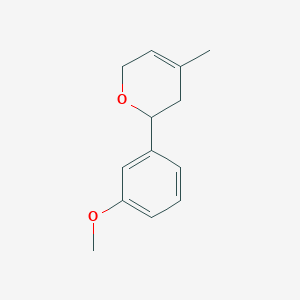
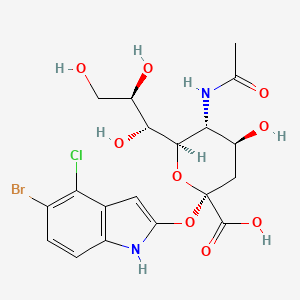

![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
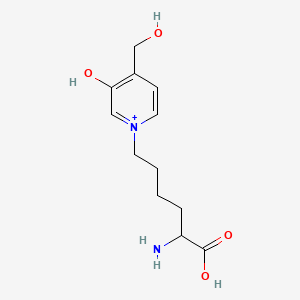
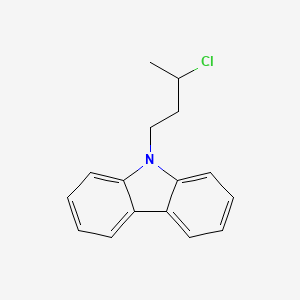
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
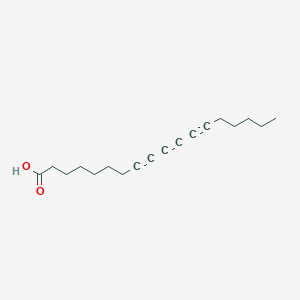
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
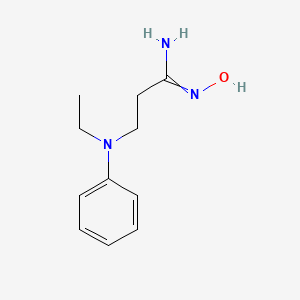
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
